molecular formula C18H20ClNO2 B5527159 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-phenylethyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-phenylethyl)acetamide

Cat. No. B5527159
M. Wt: 317.8 g/mol
InChI Key: PTWLYWCREHZIMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are potential pesticides, has been detailed, providing insights into the methodologies that could be applied to the synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-phenylethyl)acetamide. These compounds have been synthesized and characterized by X-ray powder diffraction, showcasing the experimental conditions required for their formation (Olszewska, Tarasiuk, & Pikus, 2011).

Molecular Structure Analysis

The structure of similar compounds has been investigated through various spectroscopic techniques and X-ray crystallography, providing a framework for understanding the molecular structure of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-phenylethyl)acetamide. These studies reveal the arrangement of atoms within the molecule and the types of interactions that stabilize the structure (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical properties and reactions of similar N-phenyl-2,2-di(4-chlorophenoxy)acetamide compounds have been explored, indicating the reactivity and potential chemical transformations that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-phenylethyl)acetamide might undergo. This includes reactions under various conditions and the synthesis of derivatives through modifications of functional groups (Jian-wei, 2009).

Physical Properties Analysis

The physical properties, such as crystal structure and hydrogen bonding patterns, of closely related compounds have been determined, shedding light on the physical characteristics that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-phenylethyl)acetamide might exhibit. These properties are crucial for understanding the compound's stability, solubility, and crystalline form (Gowda et al., 2009).

Chemical Properties Analysis

Investigations into the acidity constants of newly synthesized acetamide derivative compounds provide a basis for predicting the chemical behavior of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-phenylethyl)acetamide in various environments. Understanding the compound's pKa values is essential for its application in different chemical reactions and its interaction with other substances (Duran & Canbaz, 2013).

Scientific Research Applications

Potential as Pesticides

N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds similar to 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-phenylethyl)acetamide, have been characterized as potential pesticides. These compounds were examined through X-ray powder diffraction, providing data useful for further exploration of their pesticidal properties (Olszewska, Tarasiuk, & Pikus, 2011).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research into 2-(substituted phenoxy) acetamide derivatives, closely related to 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-phenylethyl)acetamide, has revealed potential anticancer, anti-inflammatory, and analgesic activities. Specific compounds in this category demonstrated significant activity against cancer cell lines and showed promise as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Application in Dental Research

A related compound, 2,4-Dichlorophenoxy acetic acid dimethyl amine salt, has been studied for its effects on dental hard tissue formation in rats. This research, focusing on the developmental impacts of such compounds, provides insights into the potential risks and uses of phenoxy acids in biological systems (Alpöz, Tosun, Eronat, Delen, & Şen, 2001).

Environmental Monitoring and Detection

The application of similar compounds in environmental monitoring has been explored. For example, the use of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide as a molecular probe for measuring carbonyl compounds in water samples highlights the potential for environmental applications (Houdier, Perrier, Defrancq, & Legrand, 2000).

Synthesis and Structural Analysis

Further research includes the synthesis and structural analysis of derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which provides a foundation for understanding the chemical properties and potential applications of these compounds in various fields (Olszewska, Tarasiuk, & Pikus, 2009).

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-13-10-16(11-14(2)18(13)19)22-12-17(21)20-9-8-15-6-4-3-5-7-15/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWLYWCREHZIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-phenylethyl)acetamide

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